(R)-Phanephos

Asymmetric Hydrogenation HIV Protease Inhibitor Intermediate Rhodium Catalysis

Choose (R)-Phanephos for unrivaled enantioselectivity in asymmetric hydrogenation. Its rigid [2.2]paracyclophane backbone ensures a unique chiral environment, outperforming BINAP and SEGPHOS. Achieve 86% ee for tetrahydropyrazines under mild conditions (1.5 bar H₂, -40°C), critical for Crixivan synthesis. With up to 99% ee for ketones, it's the superior ligand for industrial-scale chiral alcohol production.

Molecular Formula C40H34P2
Molecular Weight 576.6 g/mol
CAS No. 192463-40-4
Cat. No. B063487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Phanephos
CAS192463-40-4
Molecular FormulaC40H34P2
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2
InChIKeyGYZZZILPVUYAFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Phanephos (CAS 192463-40-4): Planar Chiral Bisphosphine Ligand Procurement and Technical Specifications


(R)-Phanephos, chemically designated as (R)-4,12-bis(diphenylphosphino)-[2.2]paracyclophane (CAS 192463-40-4), is a C2-symmetric, planar chiral bisphosphine ligand. It is distinguished by a rigid [2.2]paracyclophane backbone that defines a unique steric and electronic environment around the coordinating phosphorus atoms, facilitating exceptionally high activity and enantioselectivity in asymmetric hydrogenation reactions catalyzed by rhodium and ruthenium [1][2].

Why (R)-Phanephos Cannot Be Directly Substituted by Generic Atropisomeric Bisphosphines in Asymmetric Hydrogenation


The planar chiral framework of (R)-Phanephos imposes a distinct spatial arrangement of the diphenylphosphino groups that is not replicated by atropisomeric ligands such as BINAP or SEGPHOS. This geometric distinction directly influences the catalyst's bite angle and the chiral pocket around the metal center, leading to quantifiable differences in reaction rate, substrate scope, and enantioselectivity under identical or even milder conditions [1]. Consequently, generic substitution in established catalytic protocols, particularly for challenging substrates like enamines or tetrahydropyrazines, will predictably result in a significant loss of catalytic efficiency and product enantiopurity [2].

(R)-Phanephos Differential Performance: Quantitative Evidence Against Leading Comparators


Superior Enantioselectivity and Activity vs. BINAP and DuPhos in Rh-Catalyzed Hydrogenation of Tetrahydropyrazine

In the rhodium-catalyzed asymmetric hydrogenation of tetrahydropyrazine 6, a key precursor to the HIV protease inhibitor Crixivan, (R)-Phanephos demonstrates a decisive performance advantage over established ligands BINAP and Et-DuPhos. The Phanephos-Rh catalyst achieves 86% ee with 100% conversion under extremely mild conditions (1.5 bar H₂, -40 °C, 6 h) [1]. In contrast, previous systems employing BINAP and Et-DuPhos required harsh, industrially unfavorable conditions (70 bar H₂, 40 °C, 24 h) and delivered significantly lower enantioselectivities of 56% ee and 50% ee, respectively, with incomplete conversions [1].

Asymmetric Hydrogenation HIV Protease Inhibitor Intermediate Rhodium Catalysis

Enhanced Enantioselectivity in Ru-Catalyzed Ketone Hydrogenation Relative to BINAP Systems

PhanePhos-ruthenium-diamine complexes catalyze the asymmetric hydrogenation of aromatic ketones with high enantioselectivity, achieving up to 99% ee for acetophenone and 87-97% ee for a range of meta- and para-substituted acetophenones [1]. While a direct head-to-head study is not provided, this performance is notably superior to typical results obtained with BINAP-ruthenium-diamine catalysts under comparable conditions, which commonly yield enantioselectivities in the 80-90% ee range for similar substrates, with specific examples such as 82% ee for o-chloroacetophenone [2].

Ketone Hydrogenation Ruthenium Catalysis Chiral Alcohol Synthesis

Higher Conversion and Enantioselectivity vs. Josiphos in Ir-Catalyzed Hydrogenation of Benzodioxine

In the iridium-catalyzed asymmetric hydrogenation of cyclopropyl-substituted 1,4-benzodioxine 5a, (S)-Phanephos demonstrates superior catalytic performance relative to (R)-Josiphos SL-J009-1. Under identical reaction conditions (H₂ at 600 psi, 50 °C, 24 h), the Phanephos-derived catalyst achieved 91% conversion and an enantiomeric ratio (er) of 88:12, whereas the Josiphos-based system resulted in only 75% conversion and a significantly lower er of 56:44 [1].

Iridium Catalysis Benzodioxane Synthesis Enantioselective Hydrogenation

Key Application Scenarios for (R)-Phanephos Based on Verified Performance Data


Synthesis of the Crixivan (Indinavir) HIV Protease Inhibitor Intermediate

The hydrogenation of tetrahydropyrazine 6 to its chiral piperazine intermediate is a critical step in the synthesis of the HIV protease inhibitor Crixivan. (R)-Phanephos is uniquely qualified for this transformation due to its demonstrated ability to achieve 86% ee with complete conversion under exceptionally mild conditions (1.5 bar H₂, -40 °C), a stark contrast to the harsh conditions and poor enantioselectivity (≤56% ee) observed with BINAP and DuPhos [1]. This makes (R)-Phanephos the ligand of choice for a safer, more cost-effective, and higher-yielding industrial process.

Large-Scale Asymmetric Hydrogenation of Aromatic and α,β-Unsaturated Ketones

The PhanePhos-ruthenium-diamine catalyst system is exceptionally well-suited for the industrial-scale synthesis of chiral secondary alcohols from prochiral ketones. With demonstrated enantioselectivities reaching up to 99% ee for acetophenone and consistently high values (87-97% ee) for a wide range of substituted derivatives, this system offers a reliable and high-performance alternative to BINAP-based catalysts, which often yield lower optical purities [2]. The high selectivity minimizes waste from unwanted enantiomers, streamlining the production of fine chemical and pharmaceutical building blocks.

Enantioselective Construction of 2-Substituted 1,4-Benzodioxanes

The 1,4-benzodioxane motif is prevalent in numerous biologically active molecules. The Ir-Phanephos catalytic system is a premier choice for the direct asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, a key route to these structures. It has been shown to outperform Josiphos-based catalysts, providing a 16% higher conversion and a 32% increase in the enantiomeric ratio for a challenging cyclopropyl-substituted substrate under identical conditions [3]. This enhanced performance ensures higher throughput and product purity in the synthesis of complex, medicinally relevant scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Phanephos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.